3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Description
3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with three key substitutions:
- 3-position: Methyl group.
- 7-position: 2-Phenylethyl group (aromatic side chain).
- 8-position: Allylsulfanyl (prop-2-en-1-ylsulfanyl) group.
Properties
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-prop-2-enylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-11-24-17-18-14-13(15(22)19-16(23)20(14)2)21(17)10-9-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPWMJPDBOMAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential biological activity that warrants detailed investigation. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is . Its structure features a purine ring substituted with various functional groups, including a phenylethyl moiety and a prop-2-en-1-ylsulfanyl group.
Antioxidant Activity
Research indicates that purine derivatives can exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions. A study demonstrated that similar compounds can inhibit lipid peroxidation and enhance cellular antioxidant defenses .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have reported that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
Anti-inflammatory effects have also been observed. The compound appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use as an anti-inflammatory agent in treating chronic inflammatory diseases .
The biological activities of 3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione may be attributed to its interaction with various cellular pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It could modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer .
- Interaction with Cellular Receptors : The presence of the phenylethyl group may enhance binding to cellular receptors, promoting cellular uptake and efficacy.
Study 1: Antioxidant Capacity
A study evaluated the antioxidant capacity of various purine derivatives, including our compound. It was found to significantly reduce oxidative stress markers in cell cultures treated with hydrogen peroxide. This suggests a protective role against oxidative damage .
Study 2: Anticancer Activity
In a recent study published in Cancer Letters, researchers tested the effects of this compound on breast cancer cells. Results indicated a dose-dependent inhibition of cell growth and increased apoptosis rates compared to control groups .
Study 3: Anti-inflammatory Mechanism
A study published in Journal of Immunology highlighted the anti-inflammatory effects of the compound on LPS-stimulated macrophages. The compound reduced the expression of inflammatory markers significantly, indicating its potential therapeutic role in managing inflammatory diseases .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares substituents, molecular formulas, and molar masses of the target compound and analogs from literature:
Key Observations:
The allyl group in lacks aromaticity but may increase metabolic susceptibility due to its unsaturated bond.
8-Substituent Chemistry: Allylsulfanyl (target) vs. ethylsulfanyl : The allyl group’s double bond could alter electronic effects (e.g., resonance stabilization) and steric bulk compared to ethyl. Methylsulfanyl : Smaller and less reactive than allylsulfanyl, possibly reducing off-target interactions. Hydrazino derivative : Introduces hydrogen-bonding capability, contrasting with sulfur-based substituents.
Molar Mass Trends :
- The target compound has the highest molar mass (342.4 g/mol) due to its aromatic 7-substituent and larger 8-substituent.
Functional Implications
- Reactivity : The allylsulfanyl group may undergo oxidation or conjugation reactions more readily than methyl- or ethylsulfanyl groups .
- Proteomic Interactions : Computational platforms like CANDO suggest that even structurally divergent compounds can exhibit similar proteomic interaction signatures, implying functional parallels between purine derivatives and other heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
